CID 156588593
CAS No.: 2135304-43-5
Cat. No.: VC0531748
Molecular Formula: C16H19F3N4O3
Molecular Weight: 372.35
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2135304-43-5 |
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Molecular Formula | C16H19F3N4O3 |
Molecular Weight | 372.35 |
Standard InChI | InChI=1S/C16H18F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11,24-26H,2-3,6-8H2,1H3/t11-,15-/m0/s1 |
Standard InChI Key | FAXXYODRCHXHTQ-HUBLWGQQSA-N |
SMILES | CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC([C](C3)O)O)C(F)(F)F)C#N)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Basic Properties
CID 156588593 is identifiable through multiple systematic and common names within chemical databases. It serves as a research tool primarily for investigating ketohexokinase inhibition mechanisms.
Nomenclature and Identification
The compound CID 156588593 has several identifying names and codes in chemical databases:
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Common Name: KHK-IN-2 (KHK inhibitor 2)
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IUPAC Name: 6-((3S,4S)-3,4-Dihydroxypyrrolidin-1-yl)-2-((S)-3-hydroxy-3-methylpyrrolidin-1-yl)-4-(trifluoromethyl)nicotinonitrile
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Alternative Name: 3-Pyridinecarbonitrile, 6-[(3S,4S)-3,4-dihydroxy-1-pyrrolidinyl]-2-[(3S)-3-hydroxy-3-methyl-1-pyrrolidinyl]-4-(trifluoromethyl)-
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CAS Registry Number: 2135304-43-5
Physical and Chemical Properties
The physicochemical properties of CID 156588593 contribute to its stability and biological activity:
Table 1: Key Physical and Chemical Properties of CID 156588593
Property | Value |
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Molecular Formula | C16H19F3N4O3 |
Molecular Weight | 372.35 g/mol |
Physical State | Presumed solid (based on structure) |
Structural Features | Pyridine core with trifluoromethyl group, nitrile group, and two substituted pyrrolidine rings |
Chiral Centers | Multiple, with defined stereochemistry (3S,4S and 3S configurations) |
Functional Groups | Hydroxyl groups, nitrile, trifluoromethyl, heterocyclic amines |
The compound contains three stereogenic centers with defined configurations, which are critical for its specific biological activity and receptor interactions .
Structural Characterization
The molecular architecture of CID 156588593 reveals a carefully designed structure optimized for enzyme inhibition.
Core Structure and Functional Groups
CID 156588593 is built around a pyridine core structure with several key functional groups that contribute to its biological activity:
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A central nicotinonitrile (pyridine with nitrile group) core scaffold
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A trifluoromethyl group at position 4 of the pyridine ring
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A (3S,4S)-3,4-dihydroxypyrrolidin-1-yl group at position 6
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A (3S)-3-hydroxy-3-methylpyrrolidin-1-yl group at position 2
Each of these structural elements plays a specific role in the compound's interaction with its target enzyme, ketohexokinase.
Stereochemistry and Spatial Arrangement
The compound contains three defined stereogenic centers:
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The (3S,4S) configuration in the first pyrrolidine ring, featuring two adjacent hydroxyl groups
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The (3S) configuration in the second pyrrolidine ring, with a hydroxyl group and methyl group
This specific stereochemistry is likely crucial for proper binding orientation within the enzyme's active site, enabling the compound to effectively inhibit KHK activity .
Biological Activity and Mechanism of Action
As a ketohexokinase inhibitor, CID 156588593 has specific biological activities related to carbohydrate metabolism regulation.
Target Enzyme: Ketohexokinase
Ketohexokinase (KHK), also known as fructokinase, is an enzyme that catalyzes the phosphorylation of fructose to fructose-1-phosphate, the first step in fructose metabolism. By inhibiting this enzyme, CID 156588593 can potentially:
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Reduce fructose metabolism in the liver
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Decrease the production of lipogenic substrates derived from fructose
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Potentially ameliorate metabolic conditions associated with high fructose consumption
The development of selective KHK inhibitors represents an important research direction in addressing metabolic disorders related to fructose consumption .
Structure-Activity Relationship
The specific structural features of CID 156588593 contribute to its inhibitory activity:
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The trifluoromethyl group likely enhances binding affinity and metabolic stability
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The hydroxyl groups on the pyrrolidine rings may form hydrogen bonds with amino acid residues in the KHK active site
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The nitrile group potentially serves as a hydrogen bond acceptor
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The specific stereochemistry ensures proper spatial orientation for optimal target interaction
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